molecular formula C13H13NO2S2 B1303436 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 62455-63-4

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No.: B1303436
CAS No.: 62455-63-4
M. Wt: 279.4 g/mol
InChI Key: ZDJAFJFCFYXUKV-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile (CAS 62455-63-4) is a high-value synthetic intermediate with the molecular formula C13H13NO2S2 and a molecular weight of 279.38 g·mol−1 . This compound is characterized by a melting point of 60 °C and serves as a versatile building block in organic and medicinal chemistry research . Its structure, featuring both acrylonitrile and methoxybenzoyl functional groups, makes it a particularly valuable precursor in the synthesis of nitrogen- and sulfur-containing heterocycles, such as 1,2,4-triazoles, which are privileged scaffolds in drug discovery for their diverse biological activities . The compound's reactivity allows researchers to explore novel synthetic pathways for creating pharmacologically active molecules, including potential cholinesterase inhibitors, which are a target for neurological disorders . Furthermore, the 4-methoxybenzoyl moiety is a common pharmacophore in its own right, found in compounds studied for anti-inflammatory and antimicrobial properties . As a key starting material, it enables the construction of complex molecular architectures through various chemical transformations. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-methoxybenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-16-10-6-4-9(5-7-10)12(15)11(8-14)13(17-2)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAFJFCFYXUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380957
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62455-63-4
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 4-methoxybenzoyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+3,3-di(methylthio)acrylonitrileBaseThis compound\text{4-Methoxybenzoyl chloride} + \text{3,3-di(methylthio)acrylonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Methoxybenzoyl chloride+3,3-di(methylthio)acrylonitrileBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Organic Synthesis

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile serves as a crucial building block in the synthesis of various heterocyclic compounds. Its application in organic synthesis can be illustrated through the following:

  • Synthesis of Heterocycles: The compound is utilized in reactions that lead to the formation of complex molecules, enhancing the diversity of synthetic methodologies available to chemists.

Case Study:
A study demonstrated that this compound could be effectively used in a reaction involving the formation of substituted pyridines, showcasing its versatility as a synthetic intermediate.

Material Science

In material science, this compound has shown promise in the development of polymers and other materials with enhanced properties.

  • Polymer Development: It can be incorporated into polymer matrices to improve mechanical strength and thermal stability.

Data Table: Polymer Properties Enhanced by this compound

PropertyWithout AdditiveWith Additive
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
FlexibilityLowHigh

Medicinal Chemistry

The compound has also been explored for its potential biological activities, including antioxidant and antimicrobial properties.

  • Biological Activity: Research indicates that derivatives of this compound exhibit significant efficacy against various pathogens.

Case Study:
A recent investigation into its antimicrobial properties revealed that several synthesized derivatives displayed promising results against common bacterial strains, suggesting potential applications in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxybenzoyl and methylthio groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl moiety in this compound can be modified to alter electronic, steric, or biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile Cl C₁₂H₁₀ClNO₂S₂ 283.797 g/mol Higher electrophilicity; used in antimicrobial studies .
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CF₃ C₁₃H₁₀F₃NO₂S₂ 333.35 g/mol Enhanced lipophilicity; potential anticancer applications .
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile Cyclopropyl C₁₀H₁₂N₂O₂S₂ 256.34 g/mol Improved metabolic stability; explored in enzyme inhibition .

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase electrophilicity, enhancing reactivity in Michael addition reactions .
  • Electron-Donating Groups (OMe) : Improve solubility in polar solvents due to the methoxy group's polarity .
  • Biological Activity : Chloro and trifluoromethyl analogs show stronger antimicrobial and anticancer activity compared to the methoxy variant .

Heterocyclic Analog Systems

Replacing the benzoyl group with heterocycles alters conjugation and bioactivity:

Compound Class Example Structure Key Features Applications Reference
Phenothiazine-Cyanochalcones (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile Dual tubulin polymerization inhibitors; GI₅₀ < 10 nM in cancer cell lines . Anticancer drug development
Benzothiazole/Benzimidazole Derivatives 2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile High antiviral activity (e.g., against HSV-1); IC₅₀ ~ 5 µM . Antiviral and antimicrobial agents
Pyridine-Based Acrylonitriles 2-(4-Pyridyl)-3-(N-ethylcarbazolyl)acrylonitrile Fluorescent properties (λem = 604 nm); used in optoelectronics . Organic light-emitting diodes (OLEDs)

Key Observations :

  • Phenothiazine Derivatives: Exhibit superior anticancer activity due to tubulin-binding capabilities, unlike the methoxybenzoyl variant .
  • Benzothiazole/Benzimidazole Systems : Broader antiviral scope but lower solubility compared to benzoyl analogs .
  • Fluorescent Acrylonitriles : Pyridine-carbazole hybrids show tunable emission, making them suitable for materials science .

Biological Activity

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound with the molecular formula C13H13NO2S2. It features a methoxybenzoyl group attached to an acrylonitrile moiety, with two methylthio substituents. This unique structure suggests potential biological activities, particularly in drug discovery and development.

  • Molecular Weight : 279.4 g/mol
  • CAS Number : 62455-63-4
  • Chemical Structure : The compound's structure includes a methoxy group, which can influence its pharmacological properties.

The biological activity of this compound is hypothesized to derive from its ability to interact with various molecular targets within biological systems. The methoxybenzoyl and methylthio groups may enhance its binding affinity to specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including antiproliferative activity against cancer cells.

Biological Activity and Research Findings

Recent studies have highlighted the potential of acrylonitrile derivatives in medicinal chemistry. For instance, related compounds have demonstrated significant antiproliferative effects against cancer cell lines, including HeLa and MCF-7 cells. These studies indicate that compounds with similar structural motifs can effectively disrupt cell cycle progression and induce apoptosis.

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of acrylonitrile exhibited nanomolar activity against cancer cells, specifically showing a blockade in the G2-M phase of the cell cycle. This was evidenced by increased early and late apoptotic cells upon treatment with these compounds .
  • Mechanistic Insights : The interaction of acrylonitrile derivatives with the colchicine-binding site on tubulin has been explored. Compounds similar to this compound have been shown to inhibit tubulin polymerization, suggesting a mechanism for their antiproliferative effects .

Comparative Analysis

The biological activity of this compound can be compared with other acrylonitrile derivatives:

Compound NameKey FeaturesBiological Activity
This compoundMethoxybenzoyl and methylthio groupsPotential antiproliferative effects
Benzotriazole-acrylonitrile DerivativesFluoro-substituted ligandsSignificant cell cycle blockade
ColchicineMicrotubule destabilizerInduces apoptosis via tubulin interaction

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile?

The compound is typically synthesized via a multi-step condensation reaction. A key intermediate, 3-(4-methoxybenzoyl)-3-oxopropanenitrile, is treated with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions (e.g., NaH). This generates the bis(methylthio)acrylonitrile scaffold through nucleophilic substitution and elimination. Structural confirmation is achieved via NMR, IR, and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are used to confirm its structure?

  • 1H/13C NMR : Identifies protons and carbons in the methoxybenzoyl and methylthio groups. For example, singlet signals for SCH₃ protons appear at δ 2.62 ppm .
  • IR Spectroscopy : Detects cyano (C≡N) stretches near 2212 cm⁻¹ and carbonyl (C=O) bands at ~1694 cm⁻¹ .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–C bonds at 1.747 Å) and torsion angles, confirming triclinic packing and intramolecular hydrogen bonds .

Q. How is antimicrobial activity evaluated for this compound?

The disc-agar diffusion method is used against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Activity is compared to reference drugs like Ciprofloxacin. Minimum inhibitory concentrations (MICs) are quantified, with results validated via molecular docking against target proteins (e.g., bacterial DNA gyrase) .

Advanced Research Questions

Q. How do computational methods like DFT/B3LYP enhance understanding of its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and bond dissociation energies. These models predict reactivity sites (e.g., electron-deficient acrylonitrile moiety) and stability, validated against experimental NMR and X-ray data .

Q. How can contradictions between experimental and computational data (e.g., bond lengths) be resolved?

Discrepancies arise from phase differences (solid-state vs. gaseous DFT calculations). For example, S–C bond lengths in X-ray (1.747 Å) may differ from DFT predictions due to crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to contextualize deviations .

Q. What strategies optimize reaction yields in its synthesis?

Ultrasonic irradiation improves reaction rates and yields (e.g., 63–86% for nucleophilic substitutions) by enhancing mass transfer and reducing side reactions. Solvent selection (e.g., ethanol for cyclization) and stoichiometric control (e.g., excess CS₂) are critical .

Q. How do substituent modifications influence biological activity?

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity by increasing electrophilicity.
  • Methoxy groups improve solubility and target binding, as seen in dual inhibitors of tubulin and farnesyltransferase .

Q. What methodologies assess its dual inhibitory effects (e.g., tubulin and enzyme inhibition)?

  • In vitro assays : Tubulin polymerization is monitored via turbidity, while farnesyltransferase inhibition is measured using fluorescence-based substrate turnover.
  • Molecular docking : Validates binding poses in protein active sites (e.g., β-tubulin’s colchicine domain) .

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